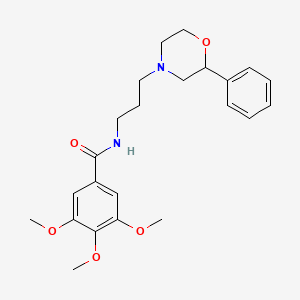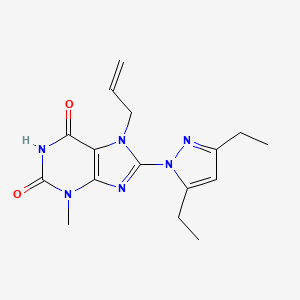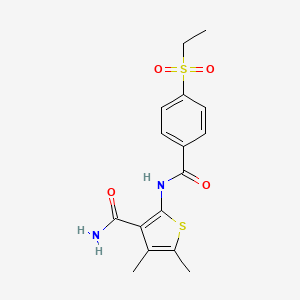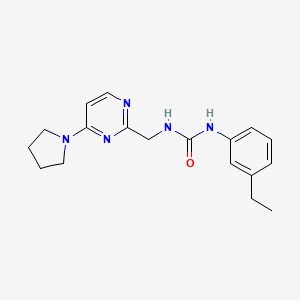
2-Amino-3-fluoropropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-fluoropropan-1-ol, also known as AFPO, is a fluorinated amino alcohol that has gained significant attention in the field of chemical research due to its unique properties. The compound is a chiral molecule that can exist in two enantiomeric forms, making it an attractive target for synthesis and study. In
Wirkmechanismus
2-Amino-3-fluoropropan-1-ol is a small molecule that can interact with various enzymes and proteins, leading to changes in their activity. The compound's mechanism of action is not fully understood, but it is believed to involve the formation of hydrogen bonds and other interactions with active sites. 2-Amino-3-fluoropropan-1-ol has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-Amino-3-fluoropropan-1-ol has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of cholinesterases, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function. 2-Amino-3-fluoropropan-1-ol has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-fluoropropan-1-ol has several advantages for use in lab experiments, including its high purity, good yields, and chiral nature. However, the compound's high reactivity can also pose a challenge in some experiments, requiring careful handling and storage. Additionally, 2-Amino-3-fluoropropan-1-ol's mechanism of action is not fully understood, which can limit its use in some applications.
Zukünftige Richtungen
For research could include further studies on the compound's mechanism of action, as well as its potential use in the treatment of neurological and inflammatory diseases. Additionally, 2-Amino-3-fluoropropan-1-ol could be used as a chiral building block for the synthesis of new pharmaceuticals and agrochemicals, leading to the development of more effective and safer compounds.
Synthesemethoden
The synthesis of 2-Amino-3-fluoropropan-1-ol can be achieved through various routes, including the reaction of 3-fluoropropanal with hydroxylamine, followed by reduction with sodium borohydride. Alternatively, 2-Amino-3-fluoropropan-1-ol can be synthesized through the reaction of 2-amino-3-bromo-propan-1-ol with potassium fluoride in dimethylformamide. Both methods result in the formation of 2-Amino-3-fluoropropan-1-ol with good yields and high purity.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-fluoropropan-1-ol has been studied extensively for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. The compound's chiral nature allows for the creation of enantiopure compounds, which are often more effective and have fewer side effects than their racemic counterparts. 2-Amino-3-fluoropropan-1-ol has also been used in the synthesis of chiral ligands for asymmetric catalysis, which is an essential tool in the production of enantiopure compounds.
Eigenschaften
IUPAC Name |
2-amino-3-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJAIMZWZDAYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B2541481.png)
![6-(3-ethoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541483.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine dihydrochloride](/img/structure/B2541486.png)


![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)




![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)

![(5Z)-2-(4-methylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2541504.png)